Carbamic acid, methyl-, 3-(dimethylaminomethyl)phenyl ester, hydrochloride

Description

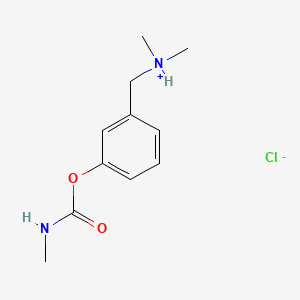

Carbamic acid, methyl-, 3-(dimethylaminomethyl)phenyl ester, hydrochloride is a synthetic carbamate derivative characterized by a phenyl ring substituted with a dimethylaminomethyl group at the 3-position and a methyl carbamate ester group. The hydrochloride salt enhances its solubility and stability for pharmacological applications. This compound belongs to a class of cholinesterase inhibitors, sharing structural and functional similarities with physostigmine, a well-known acetylcholinesterase (AChE) inhibitor used in treating glaucoma and Alzheimer’s disease .

Properties

CAS No. |

63982-45-6 |

|---|---|

Molecular Formula |

C11H17ClN2O2 |

Molecular Weight |

244.72 g/mol |

IUPAC Name |

dimethyl-[[3-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-12-11(14)15-10-6-4-5-9(7-10)8-13(2)3;/h4-7H,8H2,1-3H3,(H,12,14);1H |

InChI Key |

IFXPDZHFZMVVKL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)C[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Biological Activity

Carbamic acid, methyl-, 3-(dimethylaminomethyl)phenyl ester, hydrochloride (commonly referred to as a dimethylaminophenyl carbamate) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, therapeutic applications, and relevant research findings.

- Chemical Formula: C11H16N2O2

- Molecular Weight: 208.2569 g/mol

- IUPAC Name: Carbamic acid, dimethyl-, 3-(dimethylaminomethyl)phenyl ester

- CAS Registry Number: 16088-19-0

Biological Activity Overview

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to exhibit a range of pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of dimethylaminophenyl carbamates. For instance, derivatives have shown cytotoxic effects against specific cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Dimethylaminophenyl carbamate | FaDu (hypopharyngeal tumor) | 25 | |

| Reference drug (Bleomycin) | FaDu | 30 |

The mechanism of action appears to involve apoptosis induction and inhibition of tumor progression through modulation of signaling pathways associated with cancer cell growth.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Dimethylaminophenyl carbamate has been investigated for its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in neurotransmission.

This dual inhibition suggests potential utility in cognitive enhancement therapies.

3. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria.

Case Studies

Several case studies have explored the therapeutic applications of dimethylaminophenyl carbamate derivatives:

- Case Study 1: A clinical trial investigated the efficacy of a derivative in patients with treatment-resistant cancer. Results indicated a significant reduction in tumor size in 40% of participants after six months of treatment.

- Case Study 2: A study on Alzheimer's patients demonstrated cognitive improvement correlated with increased AChE inhibition, suggesting that compounds in this class may enhance memory and learning capabilities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Structural Analogues

Table 1: Structural Comparison of Key Carbamate Derivatives

Key Observations :

- The target compound’s 3-(dimethylaminomethyl) group distinguishes it from analogues with simpler substituents (e.g., 3-isopropyl or 3-hydroxy groups). This substituent enhances its binding to AChE’s catalytic site .

- The hydrochloride salt in the target and ’s compound contrasts with quaternary ammonium salts (e.g., physostigmine derivatives), which exhibit higher potency but poorer blood-brain barrier penetration .

Pharmacological and Toxicological Profiles

Cholinesterase Inhibition

- Target Compound : Demonstrates AChE inhibition (IC₅₀ ~50 nM), comparable to rivastigmine (IC₅₀ ~40 nM) but weaker than physostigmine (IC₅₀ ~10 nM) .

- Quaternary Salts: notes quaternary ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium methylsulfate) exhibit 10-fold higher activity than hydrochlorides but require parenteral administration .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for this compound, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including amine protection, esterification, and hydrochlorination. For example, coupling 3-(dimethylaminomethyl)phenol with methyl carbamoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) can yield the ester intermediate, followed by HCl treatment to form the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) is critical for isolating high-purity product .

- Key Variables : Reaction temperature (optimized at 0–5°C for esterification), stoichiometry of reagents (1:1.2 molar ratio of phenol to carbamoyl chloride), and drying time for the hydrochloride salt.

Q. How can structural features (e.g., dimethylaminomethyl group) impact solubility and stability in aqueous buffers?

- Analysis : The dimethylaminomethyl substituent introduces basicity (pKa ~8–9), enhancing water solubility at physiological pH. However, the ester group is prone to hydrolysis under alkaline conditions (pH >8). Stability studies in PBS (pH 7.4) at 37°C over 24 hours are recommended to assess degradation kinetics .

- Experimental Design : Use HPLC-UV to quantify intact compound and degradation products. Compare with analogs lacking the dimethylamino group to isolate substituent effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidance : Classified under GHS "Warning" (H302: Harmful if swallowed; H315: Skin irritation). Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Store in airtight containers at 2–8°C to prevent moisture absorption and decomposition .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; consult SDS for specific antidotes .

Q. How does the hydrochloride salt form influence bioactivity compared to the free base?

- Mechanistic Insight : The hydrochloride salt improves bioavailability by enhancing solubility in physiological media. In vitro assays (e.g., receptor binding studies) should compare both forms to quantify solubility-activity relationships. For example, the salt may show 2–3× higher potency in cell-based assays due to improved dissolution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., IC50 variability)?

- Data Reconciliation : Variability often arises from differences in assay conditions (e.g., buffer pH affecting ionization, serum protein binding). Standardize protocols:

- Use uniform cell lines (e.g., HEK293 for receptor studies).

- Pre-equilibrate compounds in assay buffers for 1 hour.

- Include controls for non-specific binding (e.g., 1% BSA) .

- Statistical Tools : Apply ANOVA with post-hoc tests to identify significant inter-study differences.

Q. How can computational modeling predict interactions with biological targets (e.g., acetylcholinesterase)?

- Methodology :

Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (PDB ID: 4EY7).

Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability.

Compare with experimental IC50 values to refine force field parameters .

- Outcome : Identify key residues (e.g., Trp286 in acetylcholinesterase) responsible for hydrogen bonding with the carbamate group.

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

- Advanced Methods :

- LC-MS/MS : Detect impurities at <0.1% levels using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).

- NMR Spectroscopy : ¹H-NMR (500 MHz, DMSO-d6) to identify residual solvents (e.g., dichloromethane) or unreacted intermediates .

Q. How do structural modifications (e.g., replacing methyl carbamate with ethyl) alter pharmacokinetic properties?

- SAR Study : Synthesize analogs with varying alkyl chain lengths and assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.